

A Comprehensive Technical Guide to the Synthesis and Properties of Iodoform

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Compound of Interest

Compound Name: 1,1,1-Triiodoethane

Cat. No.: B14751598

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Disclaimer: The term "methyl iodoform" is not a standard chemical nomenclature. This guide pertains to iodoform (triiodomethane, CHI_3), a compound commonly synthesized from methyl ketones or alcohols that can be oxidized to methyl ketones (such as acetone or ethanol) through the haloform reaction. This process is often referred to as the iodoform test.

This technical whitepaper provides an in-depth overview of the synthesis, properties, and experimental protocols related to iodoform, tailored for researchers, chemists, and professionals in drug development.

Properties of Iodoform

Iodoform is a volatile, crystalline solid with a characteristic pungent and penetrating odor. It is sparingly soluble in water but exhibits good solubility in many organic solvents.

Physical and Chemical Properties

The key physical and chemical properties of iodoform are summarized below.

Property	Value
Chemical Formula	CHI ₃
Molar Mass	393.73 g/mol
Appearance	Pale yellow, crystalline solid
Odor	Penetrating, characteristic, "medical" odor
Melting Point	119–123 °C (246–253 °F; 392–396 K)
Boiling Point	217 °C (423 °F; 490 K) (decomposes)
Density	4.008 g/cm ³
Solubility in Water	0.01 g/100 mL at 20 °C
Solubility in Ethanol	1.2 g/100 mL
Solubility in Diethyl Ether	7.7 g/100 mL
Solubility in Chloroform	Soluble
Solubility in Acetone	Soluble

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of synthesized iodoform.

Spectroscopic Technique	Characteristic Data
^1H NMR (Proton NMR)	A singlet typically appears around δ 9.6 ppm in CDCl_3 .
^{13}C NMR (Carbon NMR)	A single peak appears at a very low field, often around δ -138.5 ppm (relative to TMS), due to the strong deshielding effect of the three iodine atoms.
IR Spectroscopy (cm^{-1})	Key peaks include the C-H stretch ($\sim 3020\text{ cm}^{-1}$) and the C-I stretch (around 530 cm^{-1}).
Mass Spectrometry (m/z)	The molecular ion peak $[\text{M}]^+$ is observed at m/z 394. The spectrum also shows characteristic fragments for the loss of iodine atoms, such as $[\text{CHI}_2]^+$ at m/z 267 and $[\text{CH}]^+$ at m/z 140.

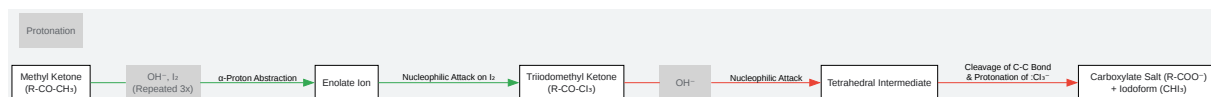
Synthesis of Iodoform via the Haloform Reaction

Iodoform is synthesized through the haloform reaction, which involves the exhaustive halogenation of a methyl ketone (a compound containing the R-CO-CH_3 group) or a secondary alcohol (R-CH(OH)-CH_3) in the presence of a base. The reaction proceeds via a multi-step mechanism involving enolate formation, halogenation, and subsequent cleavage.

Reaction Mechanism

The mechanism involves two main stages:

- Exhaustive Halogenation:** The base abstracts an acidic α -proton from the methyl group to form an enolate ion. This enolate then reacts with iodine. This process is repeated two more times until all three methyl protons are replaced by iodine atoms, forming a triiodomethyl ketone.
- Cleavage:** The hydroxide ion then attacks the carbonyl carbon. This is followed by the cleavage of the carbon-carbon bond, releasing the stable triiodomethanide anion ($:\text{CI}_3^-$) as a leaving group. This anion is then protonated by the carboxylic acid formed in the previous step (or by the solvent) to yield the final iodoform precipitate.



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Caption: Reaction mechanism for the synthesis of iodoform.

Experimental Protocols

The following are detailed laboratory protocols for the synthesis of iodoform from common starting materials.

Synthesis from Acetone

Materials:

- Acetone (CH₃COCH₃)
- Iodine (I₂)
- Sodium hydroxide (NaOH) solution (e.g., 10%)
- Distilled water
- Ethanol (for recrystallization)
- Beakers, Erlenmeyer flask, measuring cylinders
- Stirring rod or magnetic stirrer
- Buchner funnel and filter paper
- Ice bath

Procedure:

- **Preparation:** In a 250 mL Erlenmeyer flask, dissolve 5.0 g of iodine in 50 mL of distilled water. Note: Iodine has low solubility in water; this will form a suspension.
- **Addition of Acetone:** To this suspension, add 5 mL of acetone and stir vigorously.
- **Base Addition:** Slowly add 10% sodium hydroxide solution dropwise while continuously stirring. The brown color of the iodine will fade. Continue adding NaOH until the solution becomes a pale yellow or straw color, and a yellow precipitate of iodoform begins to form.
- **Reaction Completion:** Allow the mixture to stand for 10-15 minutes to ensure the reaction is complete. If the brown color reappears, add a few more drops of NaOH solution.
- **Isolation:** Cool the flask in an ice bath. Collect the crude iodoform precipitate by vacuum filtration using a Buchner funnel.
- **Washing:** Wash the crystals on the filter paper with a small amount of cold distilled water to remove any unreacted salts.
- **Drying:** Press the crystals between filter papers to remove excess water and then allow them to air dry completely.

Synthesis from Ethanol

Materials:

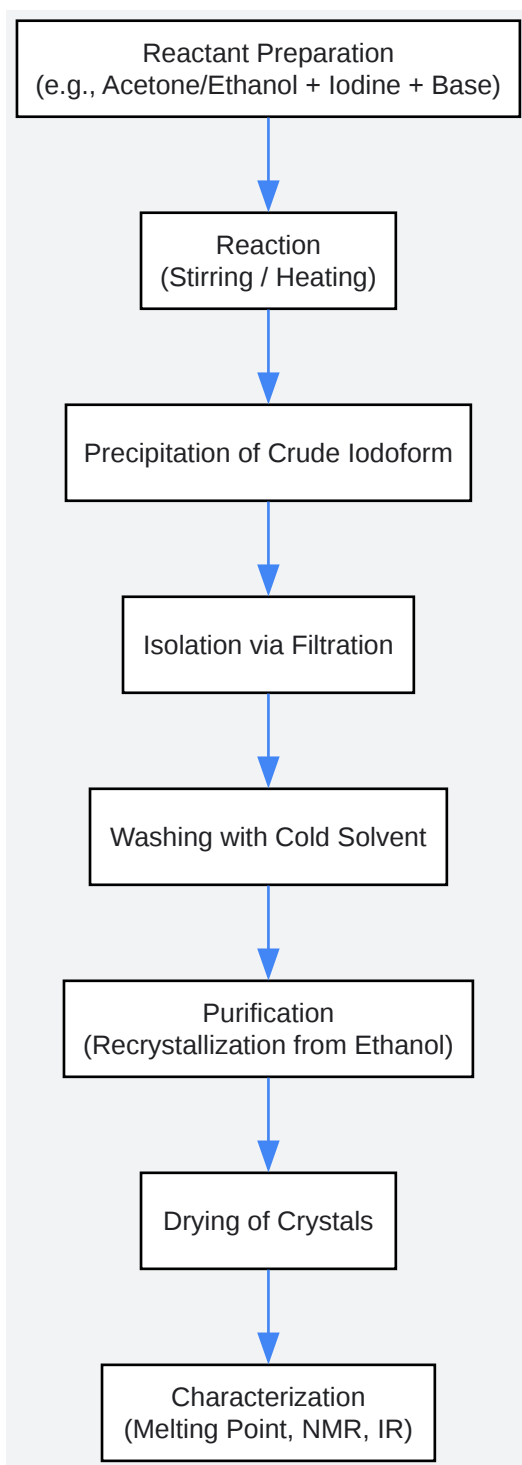
- Ethanol ($\text{CH}_3\text{CH}_2\text{OH}$)
- Sodium carbonate (Na_2CO_3)
- Iodine (I_2)
- Distilled water
- Beaker, round-bottom flask, condenser
- Heating mantle or water bath
- Filtration apparatus

Procedure:

- **Preparation:** In a 500 mL round-bottom flask, dissolve 10 g of sodium carbonate in 100 mL of distilled water.
- **Addition of Ethanol:** Add 5 mL of ethanol to the sodium carbonate solution.
- **Heating:** Gently warm the mixture to approximately 60-70 °C using a water bath.
- **Iodine Addition:** Slowly add 5 g of powdered iodine in small portions to the warm solution while swirling the flask. The iodine will react, and the color will fade. Continue adding iodine until a faint brown color persists, indicating an excess of iodine.
- **Reaction Completion:** After all the iodine has been added, continue to heat the mixture for a few minutes until the yellow precipitate of iodoform is clearly visible.
- **Decolorization:** If the solution is still brown, add a few drops of sodium hydroxide or sodium carbonate solution until the color disappears.
- **Isolation and Purification:** Allow the flask to cool to room temperature. Collect the crude iodoform crystals by filtration, wash with cold water, and recrystallize from ethanol or methylated spirit for purification.

General Experimental Workflow

The overall process from synthesis to characterization follows a logical workflow. This ensures the purity and identity of the final product.



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Caption: General workflow for the synthesis and analysis of iodoform.

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